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Introduction

Aconitase (aconitate hydratase; EC 4.2.1.3) is an iron-sulfur [4Fe-4S] cluster-containing
enzyme that plays a critical role in cellular metabolism. It catalyzes the reversible isomerization
of citrate to isocitrate via a cis-aconitate intermediate. This function is central to the tricarboxylic
acid (TCA) cycle in the mitochondria (m-aconitase or ACO2) and is also performed by a
cytosolic isoform (c-aconitase or ACO1). Beyond its metabolic role, c-aconitase, also known as
Iron Regulatory Protein 1 (IRP1), is a key regulator of iron homeostasis. Due to the sensitivity
of its Fe-S cluster to oxidative stress, aconitase activity is frequently utilized as a biomarker for
oxidative damage within cells and tissues. This document provides a detailed protocol for the
measurement of aconitase activity in tissue homogenates.

Principle of the Assay

The activity of aconitase is typically determined using a coupled enzyme assay. In this system,
the conversion of citrate to isocitrate by aconitase is the rate-limiting step. The subsequent
reaction involves the oxidative decarboxylation of the newly formed isocitrate by isocitrate
dehydrogenase (IDH). This reaction is coupled to the reduction of NADP+ to NADPH. The rate
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of NADPH formation is directly proportional to the aconitase activity in the sample and can be
monitored by measuring the increase in absorbance at 340 nm.[1]

An alternative direct method involves monitoring the formation of cis-aconitate from citrate or
isocitrate by measuring the change in absorbance at 240 nm.[2] Colorimetric assays are also
available that utilize a probe to produce a colored product with an absorbance maximum at 450
nm or 565 nm.[3][4][5][6][7]

Data Presentation

The following table summarizes representative aconitase activity levels in various mammalian
tissues. It is important to note that these values can vary depending on the species, age, and

specific assay conditions.
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Activity
Tissue Species (nmol/min/mg Notes
protein)
Activity decreases
with age. Values
Kidney (Mitochondria)  Mouse 108 - 147 shown for 24-month-
old and 6-month-old
mice, respectively.[4]
Heart (Mitochondria) Mouse 242 + 26
The majority of
] Constitutes ~65% of aconitase activity in
Liver (Cytosol) Rat o o ]
total activity the liver is found in the
cytosol.[8]
) ) ) Constitutes ~20% of
Liver (Mitochondria) Rat o
total activity
Aconitase activity in
the prostate is
Ventral Prostate Rat ~10% of kidney significantly lower
a
(Mitochondria) aconitase activity than in the kidney and

is sensitive to
inhibition by zinc.[7][9]

Demonstrates the
Reduced to ~15% of

Fibroblasts (Total) Human control in patients with
ACO2 mutations

impact of genetic
mutations on enzyme
activity.[10]

Experimental Protocols

This section details the methodology for preparing tissue homogenates and measuring
aconitase activity using a spectrophotometric coupled enzyme assay.

Materials and Reagents
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Tissue Homogenization Buffer: 50 mM Tris-HCI (pH 7.4), with protease inhibitors (e.g.,
aprotinin, leupeptin, pepstatin A at 1 pg/mL) and 2mM PMSF.[11] Keep on ice.

Aconitase Assay Buffer: 50 mM Tris-HCI (pH 7.4), 100 mM KCI.[1]

Substrate Solution: 5 mM Sodium Citrate in Assay Buffer.

NADP+ Solution: 0.2 mM NADP+ in Assay Buffer.

MnCl2z Solution: 0.6 mM MnClz in Assay Buffer.

Isocitrate Dehydrogenase (IDH): 1 U/mL in Assay Buffer.

96-well UV-transparent microplate or quartz cuvettes.

Spectrophotometer capable of reading absorbance at 340 nm.

Tissue homogenizer (e.g., Dounce or Potter-Elvehjem).[11][12]

Refrigerated centrifuge.

Tissue Homogenate Preparation

o Excise the tissue of interest and place it in ice-cold phosphate-buffered saline (PBS), pH 7.4,
to remove any blood.[3]

Blot the tissue dry, weigh it, and mince it into small pieces on ice.

Add 5-10 volumes of ice-cold Homogenization Buffer per gram of tissue.[1]

Homogenize the tissue on ice using a Potter-Elvehjem or Dounce homogenizer.[11][12] The
process should be conducted in a chilled environment to prevent enzyme degradation.[13]

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cellular
debris.[1][3]

Collect the supernatant. This fraction contains both cytosolic and mitochondrial aconitase.
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o (Optional) For mitochondrial aconitase measurement, centrifuge the supernatant from the
previous step at 10,000-20,000 x g for 15-20 minutes at 4°C.[1][4] The resulting pellet
contains the mitochondrial fraction. Resuspend the pellet in an appropriate volume of ice-
cold Assay Bulffer.

o Determine the protein concentration of the supernatant (or resuspended mitochondrial pellet)
using a standard method (e.g., BCA or Bradford assay).

» Dilute the sample with Assay Buffer to a final concentration of 500-1000 pg/mL total protein.
[1] Samples can be stored at -80°C for at least one month.[1][3]

Aconitase Activity Assay Protocol

e Prepare the Reaction Mix: For each reaction, prepare a master mix containing:
o NADP+ Solution
o MnClz Solution
o Isocitrate Dehydrogenase
e Set up the Assay Plate:
o Add the diluted tissue homogenate sample to the wells of a 96-well plate or cuvette.

o Include a blank control for each sample containing the tissue homogenate but substituting
the Substrate Solution with Assay Buffer to account for any background NADPH
production.

« Initiate the Reaction: Add the Substrate Solution to all wells to start the reaction.[1]

o Measure Absorbance: Immediately begin measuring the absorbance at 340 nm at regular
intervals (e.g., every minute) for 10-30 minutes at 37°C.[1]

Calculation of Aconitase Activity

o Calculate the rate of change in absorbance (AA340/minute) from the linear portion of the
kinetic curve.
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» Subtract the rate of the blank from the rate of the sample to get the net rate.
o Calculate the aconitase activity using the Beer-Lambert law:

Activity (nmol/min/mg) = (AA340/min) / (¢ * | * [protein]) * 10"6

Where:

o AA340/min is the net rate of absorbance change.

o ¢ is the molar extinction coefficient of NADPH at 340 nm (6220 M~cm™1).

o |is the path length of the cuvette or well (in cm).

o [protein] is the protein concentration of the sample in mg/mL.

One unit of aconitase activity is defined as the amount of enzyme that catalyzes the conversion
of 1 umole of citrate to isocitrate per minute at a specific pH and temperature.[4]

Visualizations
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Caption: Experimental workflow for measuring aconitase activity.
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Caption: Coupled enzyme reaction for aconitase activity assay.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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